2-Bromothiophene

Catalog No.
S661240
CAS No.
1003-09-4
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothiophene

CAS Number

1003-09-4

Product Name

2-Bromothiophene

IUPAC Name

2-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H

InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)Br

Synonyms

2-Thienyl Bromide; NSC 4456;

Canonical SMILES

C1=CSC(=C1)Br

The exact mass of the compound 2-Bromothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4456. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromothiophene is a key organohalide intermediate used extensively in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials like conductive polymers. Its value stems from the specific reactivity of the carbon-bromine bond at the 2-position (alpha) of the thiophene ring, which enables a range of high-yield transformations including cross-coupling reactions, Grignard reagent formation, and directed metalation. The defined position of the bromine atom provides predictable regiochemical control, a critical attribute for the synthesis of complex, multi-substituted thiophene derivatives and regioregular polymers.

In synthetic applications, 2-Bromothiophene is not directly interchangeable with its common analogs like 2-chlorothiophene or its isomer, 3-bromothiophene. The choice of halide (Br vs. Cl) dictates reaction kinetics and process conditions, with the C-Br bond being significantly more reactive in essential transformations like Suzuki couplings and Grignard reagent formation. Substituting with 2-chlorothiophene often requires harsher conditions or specialized, more expensive catalysts to achieve comparable yields. Furthermore, isomeric purity is critical; substituting with 3-bromothiophene alters the electronic properties and fundamentally changes the regiochemical outcome of subsequent functionalization steps, making it unsuitable for synthetic pathways where a 2,5-disubstituted pattern is the target.

Superior Reactivity in Selective Suzuki Coupling vs. 2-Chlorothiophene

The C(sp²)-Br bond of 2-bromothiophene is significantly more susceptible to palladium-catalyzed oxidative addition than the corresponding C(sp²)-Cl bond. In a direct intramolecular competition using 2-bromo-5-chlorothiophene as the substrate, Suzuki coupling with various aryl boronic acids occurred exclusively at the C-Br bond, leaving the C-Cl bond intact. For example, reaction with 4-methylphenylboronic acid gave the 2-aryl-5-chlorothiophene product in 85% isolated yield, demonstrating complete chemoselectivity for the bromo position under standard conditions.

Evidence DimensionChemoselective Suzuki Coupling Yield
Target Compound Data85% Yield (at C-Br position)
Comparator Or Baseline2-Chlorothiophene moiety (at C-Cl position): 0% reaction
Quantified Difference100% selective reaction at the bromo position
ConditionsSubstrate: 2-bromo-5-chlorothiophene, 4-methylphenylboronic acid, Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane/H2O solvent, 100 °C.

For processes requiring selective arylation, using 2-bromothiophene avoids harsher conditions or specialized catalysts needed to activate the less reactive C-Cl bond, improving process efficiency and cost.

Enables Efficient Grignard Reagent Formation Where Chloro-Analogs Fail

The formation of a Grignard reagent via oxidative addition of magnesium is significantly more facile for aryl bromides than for aryl chlorides. This reactivity difference is exploited in the synthesis of 2-chlorothiophene-5-carboxylic acid, where the key step involves the selective formation of a Grignard reagent from 2-bromo-5-chlorothiophene. The magnesium exclusively inserts into the C-Br bond to form 5-chloro-2-thienylmagnesium bromide, which is then carboxylated. This demonstrates that under standard Grignard formation conditions, the C-Br bond is reactive while the C-Cl bond is inert.

Evidence DimensionChemoselective Grignard Formation
Target Compound DataSuccessful formation of 5-chloro-2-thienylmagnesium bromide
Comparator Or Baseline2-Chlorothiophene moiety: Non-reactive under the same conditions
Quantified DifferenceQualitatively 100% selective for the bromo position
ConditionsReaction of 2-bromo-5-chlorothiophene with magnesium metal in an ether solvent (e.g., THF).

Procuring 2-bromothiophene ensures reliable and high-yield Grignard reagent synthesis, a cornerstone of C-C bond formation, avoiding the difficult initiation and poor yields associated with the more stable 2-chlorothiophene.

Critical for Achieving High Regioregularity in Polythiophene Synthesis

The electronic properties of poly(3-alkylthiophene)s (P3ATs), such as charge carrier mobility, are critically dependent on the polymer's regioregularity. The use of 2-bromo-3-alkylthiophene monomers in Kumada Catalyst-Transfer Polycondensation (KCTP) is a standard method for producing highly regioregular, head-to-tail (HT) coupled polymers. This specific monomer structure enables a chain-growth mechanism that consistently produces polymers with HT coupling content exceeding 98%. In contrast, using monomers with different substitution patterns (e.g., bromination at the 4-position) or regioisomeric mixtures leads to defects (head-to-head or tail-to-tail couplings) that disrupt conjugation and severely degrade electronic performance.

Evidence DimensionPolymer Head-to-Tail (HT) Regioregularity
Target Compound Data>98% HT couplings (using 2-bromo-3-alkylthiophene precursors)
Comparator Or BaselineRegioirregular polymers (from other isomers or methods): Significantly lower HT content
Quantified DifferenceLeads to orders-of-magnitude differences in charge carrier mobility
ConditionsKumada Catalyst-Transfer Polycondensation using a Ni(dppp)Cl2 catalyst.

For applications in organic electronics (OLEDs, OPVs, OFETs), procuring the 2-bromo isomer is non-negotiable for synthesizing high-performance, semi-crystalline conductive polymers with reproducible electronic properties.

Precursor for Chemoselective Cross-Coupling in Multi-Step Synthesis

In synthetic routes involving molecules with multiple halide sites, 2-bromothiophene is the preferred reagent for selectively introducing a thiophene moiety. Its higher reactivity compared to a chloro-substituent allows for targeted Suzuki or Stille couplings under mild conditions that preserve other functional groups, streamlining the synthesis of complex pharmaceutical intermediates or functional dyes.

Building Block for High-Mobility Organic Semiconductors

This compound is a critical starting material for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). The specific 2-bromo substitution pattern is essential for achieving the high degree of head-to-tail coupling required for efficient charge transport, making it the right choice for developing active layer materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Workflows Requiring Robust and High-Yield Grignard Reagent Synthesis

For laboratory or industrial processes that rely on the 2-thienyl Grignard reagent, starting with 2-bromothiophene offers a more reliable and efficient process than using 2-chlorothiophene. Its facile reaction with magnesium ensures rapid initiation and high conversion, minimizing reaction time and improving overall yield in the synthesis of agrochemicals and specialty chemicals.

XLogP3

2.8

Boiling Point

150.0 °C

LogP

2.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.59%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (71.83%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (26.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (28.17%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (32.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (67.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (25.35%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

23.40 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

60326-18-3
1003-09-4

Wikipedia

2-bromothiophene

General Manufacturing Information

Thiophene, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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